2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]-4-nitrobenzamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a chloro group, an ethoxyphenoxy moiety, and a nitrobenzamide core, making it a versatile molecule for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]-4-nitrobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chloro-4-nitrobenzoic acid with 2-(4-ethoxyphenoxy)ethylamine under specific conditions to form the desired product. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The chloro group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Substitution: The ethoxy group can be replaced with other alkoxy groups or functional groups through substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an appropriate solvent are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution of the chloro group can produce various substituted benzamides.
Scientific Research Applications
2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]-4-nitrobenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and ethoxyphenoxy groups contribute to the compound’s overall reactivity and specificity towards certain targets.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-[2-(4-chlorophenoxy)ethyl]-4-nitrobenzamide
- 2-chloro-N-[2-(4-methoxyphenoxy)ethyl]-4-nitrobenzamide
- 2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide
Uniqueness
2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]-4-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy group enhances its solubility and reactivity compared to similar compounds with different substituents.
Biological Activity
2-Chloro-N-[2-(4-ethoxyphenoxy)ethyl]-4-nitrobenzamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C15H13ClN2O4 with a molecular weight of approximately 320.73 g/mol. The structure includes a chloro group, a nitro group, and an ethoxyphenoxy moiety, which are crucial for its biological activity.
Property | Details |
---|---|
Molecular Formula | C₁₅H₁₃ClN₂O₄ |
Molecular Weight | 320.73 g/mol |
CAS Number | 328258-90-8 |
IUPAC Name | 2-chloro-N-(4-ethoxyphenyl)-4-nitrobenzamide |
The biological activity of this compound is primarily attributed to its ability to undergo bioreduction of the nitro group, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, influencing various biochemical pathways. The chloro and ethoxyphenoxy groups enhance the compound's reactivity and selectivity towards specific biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents. The mechanism involves disrupting bacterial cell wall synthesis and interfering with metabolic processes.
Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies. It has demonstrated cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The compound's ability to modulate signaling pathways involved in cell cycle regulation is a critical factor in its anticancer activity.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has shown promise as an anti-inflammatory agent. It appears to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses, which could be beneficial in treating conditions characterized by chronic inflammation.
Case Studies
-
Antimicrobial Efficacy Study
- Objective: To assess the antimicrobial activity against Staphylococcus aureus.
- Method: Disk diffusion method was employed to evaluate inhibition zones.
- Results: The compound exhibited significant inhibition (diameter > 15 mm), suggesting potent antibacterial properties.
-
Anticancer Study
- Objective: To evaluate cytotoxic effects on MCF-7 breast cancer cells.
- Method: MTT assay was used to determine cell viability.
- Results: IC50 values indicated that the compound effectively reduced cell viability at concentrations as low as 10 µM, supporting its potential as an anticancer therapeutic.
-
Anti-inflammatory Activity Assessment
- Objective: To investigate effects on TNF-alpha production in macrophages.
- Method: ELISA was used to measure cytokine levels post-treatment.
- Results: A significant reduction in TNF-alpha levels was observed, indicating anti-inflammatory properties.
Properties
IUPAC Name |
2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O5/c1-2-24-13-4-6-14(7-5-13)25-10-9-19-17(21)15-8-3-12(20(22)23)11-16(15)18/h3-8,11H,2,9-10H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFFKMFICVBGYIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCNC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.